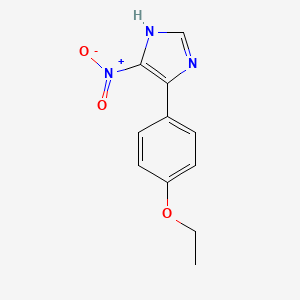![molecular formula C21H25F3N2O B6116713 1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B6116713.png)
1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. MPTP is a piperazine derivative that has shown promising results in preclinical studies as a potential treatment for various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. This compound has been shown to induce parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to induce parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This can result in a range of symptoms, including tremors, rigidity, and bradykinesia. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the dopaminergic system and for developing new drugs for the treatment of Parkinson's disease. However, one limitation of using this compound is that it can be toxic to dopaminergic neurons, which can make it difficult to use in certain experiments.
Orientations Futures
There are several possible future directions for research on 1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine. One area of interest is the development of new drugs that target the dopaminergic system for the treatment of Parkinson's disease. Another area of interest is the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine involves the reaction of 1-methyl-4-(4-methoxyphenyl)piperazine with 2-bromo-1-(3-trifluoromethylphenyl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound as a white solid.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to induce parkinsonism in animal models. In cancer research, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, this compound has been studied for its potential use as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O/c1-16(14-17-4-3-5-18(15-17)21(22,23)24)25-10-12-26(13-11-25)19-6-8-20(27-2)9-7-19/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPCHJFRBJHTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6116632.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6116645.png)
![N-(3-{[2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B6116650.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)
![2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide](/img/structure/B6116663.png)
![2-(4-methoxybenzyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}morpholine](/img/structure/B6116667.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)

![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6116694.png)
![phenyl(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methanone](/img/structure/B6116722.png)
![3-{1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinyl}-1-propanol](/img/structure/B6116732.png)
![8-phenyl-6,7,8,15-tetrahydro-5H-benzo[6',7']cyclohepta[1',2':4,5]pyrimido[1,2-a]benzimidazole](/img/structure/B6116739.png)
